1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Overview
Description
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound that has garnered significant attention due to its potential therapeutic and industrial applications. This compound features a cyclopropyl ring fused to a quinoxaline ring, making it a cyclic amine with unique structural properties.
Biochemical Analysis
Biochemical Properties
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of neurotransmitters . The interaction between this compound and MAO-B is characterized by inhibition, which can lead to increased levels of neurotransmitters in the brain . This interaction is crucial for understanding the compound’s potential therapeutic applications in neurological disorders.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of MAO-B, leading to altered neurotransmitter levels . This modulation can impact gene expression and cellular metabolism, resulting in changes in cell function. For example, increased neurotransmitter levels can enhance neuronal communication and potentially improve cognitive functions . Additionally, the compound’s effects on cellular metabolism may influence energy production and utilization within cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with MAO-B. The compound acts as an inhibitor, preventing the enzyme from breaking down neurotransmitters . This inhibition is achieved through the binding of this compound to the active site of MAO-B, blocking its catalytic activity . As a result, neurotransmitter levels remain elevated, leading to enhanced neuronal signaling and potential therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under controlled conditions, maintaining its inhibitory effects on MAO-B over extended periods . Degradation may occur under certain conditions, leading to a decrease in its efficacy . Long-term studies in vitro and in vivo have demonstrated sustained effects on neurotransmitter levels and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits MAO-B, leading to increased neurotransmitter levels and improved cognitive functions . At higher doses, toxic or adverse effects may be observed, including potential neurotoxicity and disruption of normal cellular processes . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to neurotransmitter metabolism. It interacts with MAO-B, an enzyme responsible for the oxidative deamination of neurotransmitters . By inhibiting MAO-B, the compound affects metabolic flux and metabolite levels, leading to increased concentrations of neurotransmitters . This interaction is crucial for understanding the compound’s potential therapeutic applications in neurological disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound is transported across cell membranes through specific transporters, allowing it to reach its target sites . Once inside the cells, it may bind to proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for understanding the compound’s bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to mitochondria, where it interacts with MAO-B to exert its inhibitory effects . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline can be synthesized through various methods. One common approach involves the reaction of phenylethylamine with dimethoxymethane in the presence of aqueous hydrochloric acid at 100°C, yielding the desired product . Another method includes the use of aldehydes instead of dimethoxymethane to achieve substituted tetrahydroquinoxalines .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoxaline derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms or the cyclopropyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted quinoxalines and tetrahydroquinoxalines, depending on the specific reagents and conditions used .
Scientific Research Applications
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoxaline: A closely related compound with similar structural features but lacking the cyclopropyl ring.
1-Methyl-1,2,3,4-tetrahydroquinoxaline: Another similar compound with a methyl group instead of a cyclopropyl ring.
Uniqueness: 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is unique due to the presence of the cyclopropyl ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-cyclopropyl-2,3-dihydro-1H-quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-4-11-10(3-1)12-7-8-13(11)9-5-6-9/h1-4,9,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYGMSUBNDAILS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736824 | |
Record name | 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70736824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1224640-13-4 | |
Record name | 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70736824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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